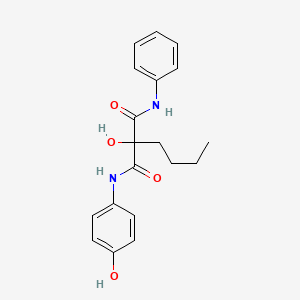
Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the third position and an isopropoxy group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The hydroxy and isopropoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving aromatic aldehydes.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavorings, and specialty chemicals. Its aromatic properties make it valuable in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Benzaldehyde, 3-hydroxy-: This compound lacks the isopropoxy group, making it less hydrophobic and altering its reactivity.
Benzaldehyde, 2-hydroxy-3-methoxy-: The presence of a methoxy group instead of an isopropoxy group changes the compound’s electronic properties and reactivity.
Benzaldehyde, 4-hydroxy-3-methoxy-: The position of the hydroxy and methoxy groups affects the compound’s chemical behavior and applications.
Uniqueness: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- is unique due to the presence of both hydroxy and isopropoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
664306-48-3 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10-8(6-11)4-3-5-9(10)12/h3-7,12H,1-2H3 |
InChI Key |
GLTURXMNXYXXRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)

![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)

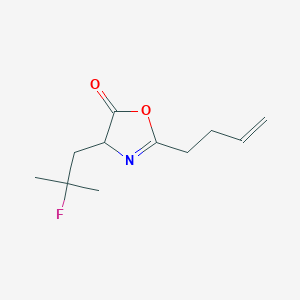
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
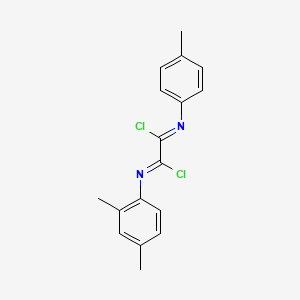
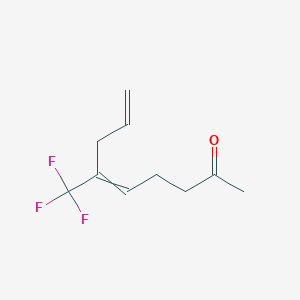
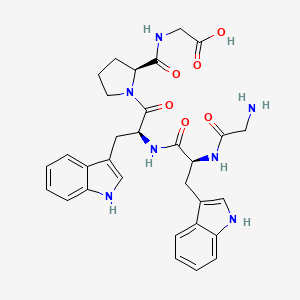
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
